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Compound of Interest

Compound Name: Cerium(III)bromidehydrate

Cat. No.: B13141253

Get Quote

Executive Summary
Cerium(III) bromide hydrate (

) is an underutilized yet potent Lanthanide Lewis acid catalyst that offers distinct advantages
over its ubiquitous chloride counterpart (

). While often interchangeable in general Lewis acid applications,

exhibits unique reactivity profiles in oxidative rearrangements and photocatalytic C-H
functionalizations due to the redox-active nature of the bromide anion and the specific
coordination dynamics of the Ce(III) center.

This guide details the specific utility of

in green oxidation chemistries (Achmatowicz rearrangement) and site-selective
functionalization, providing robust protocols that leverage its water tolerance and high atom
economy.

Chemical Profile & Mechanistic Advantages[1][2]
Properties[2][3]
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Formula:

(typically

)

Appearance: White to off-white hygroscopic crystalline solid.

Solubility: Highly soluble in water, alcohols, and polar aprotic solvents (MeCN, THF).

Lewis Acidity: Hard cation (

) capable of strong oxophilic coordination.

The "Bromide Advantage"
Unlike

, which acts primarily as a static Lewis acid,

participates in unique ligand-to-metal charge transfer (LMCT) and redox cycles.

Redox Mediation: The bromide anion (

) can be oxidized in situ (e.g., by

) to form reactive brominating species (RBS) like

or

, enabling oxidative transformations that

cannot support.

Softer Counter-anion: The larger, softer bromide ion can influence the solubility profile and

the tightness of ion-pairing in non-polar solvents, occasionally altering selectivity in sensitive

condensation reactions.

Primary Application: Oxidative Achmatowicz
Rearrangement
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Context: The Achmatowicz rearrangement converts furfuryl alcohols into dihydropyranones,

valuable scaffolds for natural product synthesis.[1] Traditional methods use toxic oxidants

(NBS,

).

enables a green, Fenton-like catalytic cycle using

as the terminal oxidant.

Mechanistic Insight
The reaction proceeds via a "in-situ generated hypobromous acid" pathway. The Ce(III) center

activates

, generating hydroxyl radicals that oxidize the bromide ligand to a reactive bromonium
equivalent (

or

). This species initiates the ring expansion of the furan.

Visualization: Catalytic Cycle
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Figure 1: Proposed mechanism for the CeBr3-catalyzed oxidative rearrangement. The bromide

anion acts as a redox mediator, shuttling between Br- and reactive HOBr.

Experimental Protocol
Target: Synthesis of 6-hydroxy-2H-pyran-3(6H)-one derivatives.

Reagents:

Substrate: Furfuryl alcohol derivative (1.0 equiv)
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Catalyst:

(5–10 mol%)

Oxidant:

(30% aq., 2.2 equiv)

Solvent: THF/Water (10:1 v/v)

Step-by-Step Procedure:

Setup: In a round-bottom flask, dissolve the furfuryl alcohol (1 mmol) in THF (5 mL).

Catalyst Addition: Add

(19 mg, 0.05 mmol) dissolved in minimal water (0.5 mL).

Oxidation: Add 30%

(0.25 mL, 2.2 mmol) dropwise over 5 minutes at room temperature (23 °C).

Note: The reaction is slightly exothermic; monitor temperature on larger scales.

Monitoring: Stir vigorously. Reaction typically completes in 2–3 hours (monitor by TLC, stain

with p-anisaldehyde).

Workup: Quench with saturated

(5 mL) to neutralize excess peroxide. Extract with Ethyl Acetate (3 x 10 mL).

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Hexane/EtOAc).

Typical Yield: 85–95% Key Reference: Zhao, G. et al. ACS Catal.[1]2021, 11, 3740–3748.[1][2]

Secondary Application: Photocatalytic C-H
Functionalization
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Context:

has demonstrated superior activity over

in the light-induced C5-nitration of indolines.[3] The bromide salt facilitates efficient charge
transfer under blue/UV light irradiation.

Protocol: C5-Nitration of Indolines
Reagents:

Substrate: N-protected Indoline (1.0 equiv)

Catalyst:

(5 mol%)

Reagent: tert-Butyl Nitrite (TBN) (3.0 equiv)

Solvent: Acetonitrile (MeCN)

Light Source: Blue LED or CFL.

Procedure:

Dissolve indoline (0.5 mmol) and

(9.5 mg) in MeCN (2 mL).

Add TBN (1.5 mmol) via syringe.

Irradiate with Blue LED at room temperature for 6–12 hours.

Evaporate solvent and purify via silica gel chromatography.

Result: Selective nitration at the C5 position (approx. 89% yield).

Comparative Data: CeBr3 vs. CeCl3
While
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is the standard,

outperforms it in specific oxidative and radical-type reactions.

Feature
Cerium(III) Chloride (

)

Cerium(III) Bromide (

)

Primary Role
Lewis Acid (Luche reduction,

alkylation)
Lewis Acid + Redox Mediator

Anion Hardness
Hard (

)

Borderline/Soft (

)

Oxidative Utility
Low (requires external

oxidant/catalyst)

High (forms reactive

in situ)

Photocatalysis Moderate activity
Superior (Better LMCT

efficiency)

Hygroscopicity High
High (Handle in glovebox or

desiccator)

Troubleshooting & Optimization
Handling the Hydrate
Commercial

is supplied as a hydrate. For reactions requiring strictly anhydrous conditions (rare for Ce(III)
catalysis, but possible):

Drying: Heat at 150°C under high vacuum (0.1 mmHg) for 4 hours.

Storage: Store in a desiccator. The hydrate form is perfectly suitable for the Achmatowicz

and Pechmann protocols described here.

Solvent Effects[5]
THF/Water: Ideal for oxidation reactions (Achmatowicz).
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Acetonitrile: Optimal for Lewis acid catalysis (Pechmann, Nitration) due to good solubility and

coordinating ability.

Avoid: Non-polar solvents (Hexane, Toluene) unless a phase transfer catalyst is added, as

solubility is negligible.

Safety Information
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation

(H335).

Oxidant Warning: When mixing

with

, assume the generation of brominating species (

). Use appropriate ventilation and PPE.

Disposal: Quench all reaction mixtures with sodium thiosulfate before disposal to ensure no

active peroxides or oxidized halogens remain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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